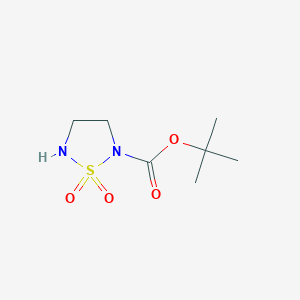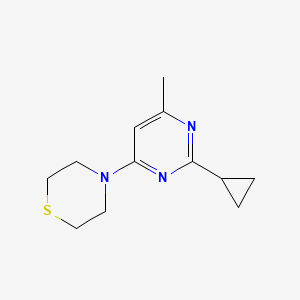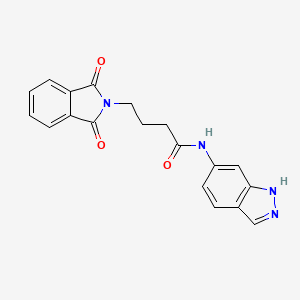![molecular formula C19H21NO3S2 B2378233 (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448124-55-7](/img/structure/B2378233.png)
(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A range of compounds structurally similar to (4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone have been synthesized and studied for their structural properties. These include derivatives containing arylthio/sulfinyl/sulfonyl groups, characterized using various spectroanalytical techniques (Wang et al., 2015).
Biological Activities
- Some compounds similar to the one have shown favorable herbicidal and insecticidal activities, indicating potential applications in agriculture and pest control (Wang et al., 2015).
Anticancer and Antimicrobial Potential
- Derivatives of this compound have been evaluated for their anticancer activity against various cancer cell lines and exhibited significant potency. Additionally, they showed promising in vitro antibacterial and antifungal activities, suggesting their use in developing new pharmaceuticals (Katariya et al., 2021).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar compounds to understand their antibacterial activity. These studies aid in understanding how these compounds interact at the molecular level, which is crucial for drug design and development (Shahana & Yardily, 2020).
Synthesis of Related Compounds
- Related compounds have been synthesized and characterized, exploring the chemical space around the core structure of this compound. This research contributes to the broader understanding of the chemistry of these types of compounds (Coustard, 2001).
Catalytic and Synthetic Applications
- Some related compounds have been used in catalytic and synthetic applications, such as in atom-transfer radical cyclizations, demonstrating the versatility of these compounds in synthetic organic chemistry (Flynn et al., 1992).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Janus kinases (JAKs), specifically JAK1 and JAK2 . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . They play a crucial role in the regulation of specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound, also known as a JAK1/JAK2 degrader (JAPT), operates through a mechanism based on Proteolysis-Targeting Chimeras (PROTACs) . JAPT induces the ubiquitination and degradation of JAK1/JAK2 by leveraging E3 ligase . This leads to the effective inhibition of inflammatory cytokine release, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it significantly inhibits Type I, II, and III adaptive immunity . This is achieved by reducing the phosphorylation of STAT proteins, which are downstream effectors in the JAK-STAT pathway .
Result of Action
The degradation of JAK1/JAK2 by the compound leads to a significant reduction in the severity of AD, as evidenced by the clearance of skin lesions and improvement in the SCORAD (Scoring Atopic Dermatitis) score . This demonstrates the therapeutic potential of JAPT in treating AD .
Action Environment
The unique structure of the skin can limit the efficacy of locally applied JAK inhibitors in treating AD . The use of japt, a protac-based compound, provides a promising low-frequency and low-dose treatment method for ad
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-13-9-18(24-12-13)19(21)20-14-7-8-15(20)11-17(10-14)25(22,23)16-5-3-2-4-6-16/h2-6,9,12,14-15,17H,7-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDGZPBSWKCPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)



![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2378160.png)

![Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2378162.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2378163.png)
![6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378164.png)
![6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid](/img/structure/B2378167.png)

![N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2378171.png)